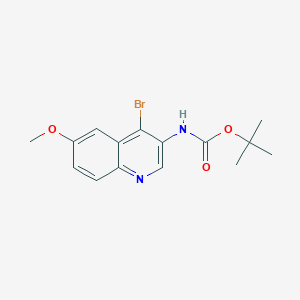
5-Bromchinolin-4-carbonsäure
Übersicht
Beschreibung
5-Bromoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffforschung und -entwicklung
5-Bromchinolin-4-carbonsäure dient als wichtiges Grundgerüst in der medizinischen Chemie. Ihre Derivate werden synthetisiert und auf ihre Eignung als Inhibitoren verschiedener Enzyme wie alkalischer Phosphatasen untersucht . Diese Verbindungen sind entscheidend für die Entwicklung neuer Medikamente, insbesondere für Krankheiten, bei denen die Enzymregulation eine Schlüsselrolle spielt.
Organische Synthese: Baustein für heterocyclische Verbindungen
In der synthetischen organischen Chemie wird this compound als Baustein für die Konstruktion komplexer heterocyclischer Verbindungen verwendet . Ihr Bromatom ist eine reaktive Stelle, die sich weiter funktionalisieren lässt, wodurch sie zu einem vielseitigen Vorläufer für eine Vielzahl synthetischer Wege wird.
Materialwissenschaften: Fortschrittliche Funktionsmaterialien
Die Verbindung findet aufgrund ihrer aromatischen Struktur und des Potenzials zur Modifikation Anwendung in der Materialwissenschaft. Sie kann verwendet werden, um fortschrittliche Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu erzeugen, die für die Entwicklung neuer Technologien unerlässlich sind .
Biologische Forschung: Untersuchung biologischer Pfade
In der biologischen Forschung werden Derivate von this compound verwendet, um verschiedene biologische Pfade zu untersuchen. Sie können als Sonden oder Inhibitoren dienen, um die Funktion verschiedener Biomoleküle und Pfade in lebenden Organismen zu verstehen .
Umweltstudien: Ökotoxikologie und Schadstoffanalyse
Obwohl sie nicht direkt in Umweltstudien eingesetzt wird, können die Synthese und der Abbau von this compound untersucht werden, um ihre Auswirkungen auf die Umwelt zu verstehen, z. B. ihr Verhalten als potenzieller Schadstoff und ihre Auswirkungen auf Ökosysteme .
Analytische Methoden: Entwicklung analytischer Verfahren
This compound kann zur Entwicklung und Verbesserung analytischer Verfahren verwendet werden. Ihre klar definierte Struktur ermöglicht die Prüfung und Kalibrierung von Techniken wie NMR, HPLC, LC-MS und UPLC, die für pharmazeutische Tests und die Qualitätskontrolle unerlässlich sind .
Wirkmechanismus
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital for leads in drug discovery .
Mode of Action
It is known that quinoline derivatives interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological and pharmaceutical activities .
Result of Action
Some quinoline derivatives have been found to exhibit antiviral activity against orthopoxviruses . The specific effects would depend on the compound’s targets and the nature of its interactions with these targets.
Eigenschaften
IUPAC Name |
5-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMUBHNGWSKNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743736 | |
| Record name | 5-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219834-22-6 | |
| Record name | 5-Bromo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


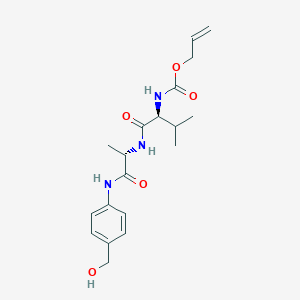
![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)
![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)

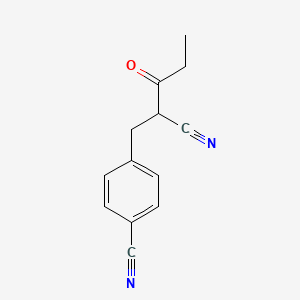



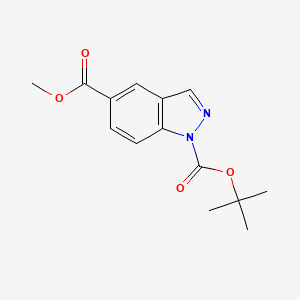
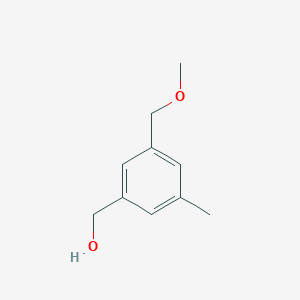

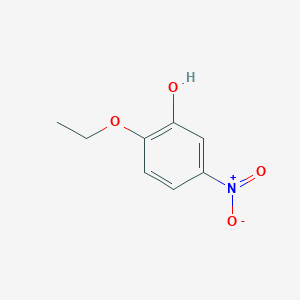
![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)
